molecular formula C16H13BrClNO4 B3532034 5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid

5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid

Cat. No. B3532034
M. Wt: 398.6 g/mol
InChI Key: LEIGEXDAVXBRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid, also known as BCPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which contribute to inflammation.
Biochemical and Physiological Effects:
5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant activity, which may contribute to its anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid. One area of interest is its potential application in the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for 5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid in cancer patients. Another area of interest is its potential application in the treatment of inflammation. Additional studies are needed to determine the mechanism of action of 5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid and its effects on inflammation in humans. Finally, further research is needed to explore the potential use of 5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation. Research has shown that 5-bromo-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid has anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models.

properties

IUPAC Name

5-bromo-2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO4/c1-9-6-11(18)3-5-14(9)23-8-15(20)19-13-4-2-10(17)7-12(13)16(21)22/h2-7H,8H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIGEXDAVXBRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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